3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Kinase inhibitor design Electron-withdrawing group SAR Imidazo[1,2-b]pyrazole scaffold

3-Cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 1788543-46-3) is a synthetic small-molecule heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole bicyclic core. This core is linked via an ethyl spacer to a benzamide moiety bearing a 3-cyano substituent, while the 6-position of the imidazopyrazole is substituted with a furan-2-yl ring.

Molecular Formula C19H15N5O2
Molecular Weight 345.362
CAS No. 1788543-46-3
Cat. No. B2896562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
CAS1788543-46-3
Molecular FormulaC19H15N5O2
Molecular Weight345.362
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)C#N
InChIInChI=1S/C19H15N5O2/c20-13-14-3-1-4-15(11-14)19(25)21-6-7-23-8-9-24-18(23)12-16(22-24)17-5-2-10-26-17/h1-5,8-12H,6-7H2,(H,21,25)
InChIKeyOPXRPFWQWQZESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 1788543-46-3) – Core Structural and Functional Overview for Informed Procurement


3-Cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 1788543-46-3) is a synthetic small-molecule heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole bicyclic core . This core is linked via an ethyl spacer to a benzamide moiety bearing a 3-cyano substituent, while the 6-position of the imidazopyrazole is substituted with a furan-2-yl ring . The compound belongs to the broader class of 1H-imidazo[1,2-b]pyrazole derivatives, which have been investigated for kinase inhibition (such as JAK3 and CDK4/6), anti-inflammatory, and anticancer activities .

Why 3-Cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide Cannot Be Interchanged with Close Imidazopyrazole Analogs


Imidazo[1,2-b]pyrazole-based compounds exhibit widely divergent target engagement profiles depending on subtle modifications to the benzamide substituent and the heteroaryl group at the 6-position . The 3-cyano group introduces a strong electron-withdrawing effect that alters the dipole moment and hydrogen-bonding capacity of the benzamide, directly impacting kinase ATP-binding pocket complementarity . Concurrently, the furan-2-yl substituent at the 6-position contributes a distinct oxygen-mediated polarity and conformational restraint compared to phenyl, thiophene, or unsubstituted analogs . Consequently, in-class compounds with differing benzamide substitution (e.g., 2-trifluoromethyl, 2-methyl, or 3,4-difluoro) or alternative 6-position heterocycles cannot be assumed to exhibit equivalent target potency, selectivity, or pharmacokinetic behavior, making informed, data-driven selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-Cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide Against Closest Structural Analogs


Comparative Electronic and Physicochemical Profile: 3-Cyano vs. 2-Trifluoromethyl Benzamide Derivatives

The 3-cyano substituent (Hammett σ_m = 0.56) provides a moderately electron-withdrawing, hydrogen-bond-accepting character compared to the 2-trifluoromethyl group (σ_m = 0.43, σ_p = 0.54) in the comparator N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide [1]. The cyano group offers a linear geometry capable of forming specific dipole-dipole interactions within kinase hinge regions, whereas the trifluoromethyl group relies on a more spherical hydrophobic footprint [1]. This difference does not translate to a directly comparable IC50 in the absence of head-to-head assay data.

Kinase inhibitor design Electron-withdrawing group SAR Imidazo[1,2-b]pyrazole scaffold

Structural Differentiation: Furan-2-yl vs. Thiophen-2-yl at the Imidazopyrazole 6-Position

The furan-2-yl substituent at the 6-position of the imidazo[1,2-b]pyrazole core imparts a higher topological polar surface area (TPSA) contribution (~13.1 Ų for the furan oxygen) compared to the thiophen-2-yl analog (4-isopropoxy-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide, sulfur contribution ~0 Ų) [1]. This translates to a calculated TPSA difference of approximately 13 Ų, which can influence membrane permeability and CYP450 off-target interactions [1]. No head-to-head cellular potency data are available to quantify the functional consequence of this difference.

Heterocyclic SAR Polar surface area Kinase selectivity

Class-Level Kinase Inhibition Potential: Imidazo[1,2-b]pyrazole Core vs. Pyrazolo[1,5-a]imidazole Isostere

The imidazo[1,2-b]pyrazole core (N1-N2 topology) presents a different hydrogen-bond donor/acceptor arrangement compared to the isomeric pyrazolo[1,5-a]imidazole core (CAS 1788532-66-0) . While both scaffolds are documented to engage the JAK3 ATP-binding site, literature for close analogs shows IC50 values ranging from 1-36 nM for imidazo[1,2-b]pyrazole-based JAK3 inhibitors in enzymatic assays [1], whereas pyrazolo[1,5-a]imidazole derivatives have been predominantly explored as PARP inhibitors, indicating divergent primary target preferences [2]. No direct head-to-head comparison between these two exact compounds has been published.

JAK3 CDK4/6 Kinase profiling Core hopping

Solubility and Formulation Considerations: 3-Cyano Derivative vs. Unsubstituted Benzamide Analog

The 3-cyano substituent is predicted to increase the compound's logP by approximately 0.4 log units compared to the unsubstituted benzamide analog (N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide, CAS 1798622-69-1) . While this suggests slightly reduced intrinsic aqueous solubility, the 3-cyano group can also participate in specific water-bridged interactions, potentially mitigating solubility loss. In the absence of experimentally measured thermodynamic solubility data for either compound, this prediction serves as a preliminary flag for formulation challenges in aqueous buffer-based assays.

Aqueous solubility LogP Formulation pre-screening

Optimized Application Scenarios for 3-Cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide Based on Verified Differentiation Evidence


Kinase Selectivity Profiling Panels Targeting JAK3 vs. JAK1/JAK2/TYK2

The imidazo[1,2-b]pyrazole core has demonstrated nanomolar JAK3 inhibition in enzymatic assays for structural analogs (IC50 range 1–36 nM) [1]. The 3-cyano and furan-2-yl groups are hypothesized to confer additional hinge-region contacts and gatekeeper selectivity. This compound should be utilized as a chemical probe in JAK family selectivity panels, with the provision that selectivity must be experimentally confirmed against JAK1, JAK2, and TYK2 using the same assay format before any claims of isoform specificity can be made. Procurement is recommended for laboratories with established JAK-STAT pathway screening infrastructure.

Scaffold-Hopping Medicinal Chemistry Campaigns: Imidazo[1,2-b]pyrazole vs. Pyrazolo[1,5-a]imidazole Core Comparison

For programs exploring kinase vs. PARP target space, this compound serves as a direct comparator to the pyrazolo[1,5-a]imidazole isostere (CAS 1788532-66-0) . The divergent primary pharmacology of these two cores—kinase inhibition versus PARP inhibition—makes the pair valuable for scaffold-hopping structure-activity relationship (SAR) studies aiming to redirect target engagement while maintaining similar molecular weight and substituent pattern. Researchers should plan parallel synthesis and matched-pair biochemical screening to generate the head-to-head data currently absent from the literature.

Physicochemical Pre-Screening and Early Formulation Feasibility Studies

The predicted logP difference of approximately +0.4 relative to the unsubstituted benzamide analog indicates that formulation studies should proactively assess DMSO solubility limits, buffer compatibility, and potential for non-specific binding in cellular assays. This compound is a suitable candidate for high-throughput solubility and permeability screening (PAMPA or Caco-2) to generate experimentally verified ADME parameters before committing to in vivo pharmacokinetic studies.

Selective Chemical Biology Tool for Furan-Containing Heterocycle Interaction Mapping

The furan-2-yl group at the 6-position contributes a calculated TPSA increment of approximately 13.1 Ų over the thiophene analog [2]. This makes the compound uniquely suited for target engagement studies where oxygen-mediated polarity modulates the binding pose. Applications include X-ray co-crystallography and surface plasmon resonance (SPR) experiments designed to map the contribution of the furan oxygen to kinase hinge-region hydrogen-bond networks.

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